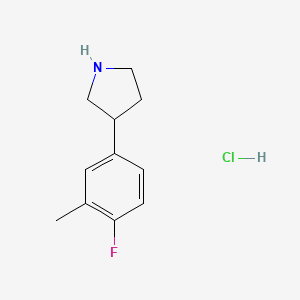
3-(4-Fluoro-3-methylphenyl)pyrrolidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoro-3-methylphenyl)pyrrolidine Hydrochloride is a chemical compound that belongs to the class of synthetic cathinones. These compounds are known for their stimulant properties and are often used in research and forensic applications . The compound’s molecular formula is C11H15ClFN, and it has a molecular weight of 215.69 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)pyrrolidine Hydrochloride typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product in its hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluoro-3-methylphenyl)pyrrolidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
3-(4-Fluoro-3-methylphenyl)pyrrolidine Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Forensic Analysis: Used as a reference standard in forensic toxicology to identify and quantify synthetic cathinones in biological samples.
Neuropharmacology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways.
Medicinal Chemistry: Investigated for potential therapeutic applications, including its role as a stimulant and its effects on the central nervous system.
Mécanisme D'action
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)pyrrolidine Hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the levels of dopamine and serotonin in the synaptic cleft. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased stimulation of postsynaptic receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-3-methyl-α-Pyrrolidinovalerophenone (4F-3-methyl-α-PVP): Another synthetic cathinone with similar stimulant properties.
3-Fluoro-3-(3-methylphenyl)pyrrolidine Hydrochloride: A structural analog with slight variations in the position of the fluorine atom.
Uniqueness
3-(4-Fluoro-3-methylphenyl)pyrrolidine Hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which influences its pharmacological properties and interactions with neurotransmitter systems. This makes it a valuable compound for research in neuropharmacology and forensic toxicology .
Propriétés
Formule moléculaire |
C11H15ClFN |
|---|---|
Poids moléculaire |
215.69 g/mol |
Nom IUPAC |
3-(4-fluoro-3-methylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H14FN.ClH/c1-8-6-9(2-3-11(8)12)10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H |
Clé InChI |
FRWBYWFLRVVLIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2CCNC2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















